N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine
Description
N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a furylmethyl group and two methyl groups
Properties
Molecular Formula |
C10H14ClN3O |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H13N3O.ClH/c1-8-7-13(2)12-10(8)11-6-9-4-3-5-14-9;/h3-5,7H,6H2,1-2H3,(H,11,12);1H |
InChI Key |
NESYGWVDPAPPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=CO2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 2-furylmethylamine with 1,4-dimethyl-3-pyrazolecarboxaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethyl aldehyde or carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-N’-(4-methoxy-2-nitrophenyl)succinamide: Known for its anticancer activity.
Furan-2-ylmethanethiol: Contains a furan ring and is used in flavor and fragrance industries.
2-amino benzoic acid derivatives: Exhibits broad-spectrum antimicrobial activity.
Uniqueness
N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a furylmethyl group and two methyl groups on the pyrazole ring differentiates it from other similar compounds, making it a valuable molecule for various research and industrial applications.
Biological Activity
N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine is an organic compound characterized by its unique structural features, including a pyrazole ring and a furan-derived substituent. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Structural Overview
The compound features:
- Pyrazole Ring : Known for its biological relevance, often exhibiting anti-inflammatory and analgesic properties.
- Furan Substituent : May enhance pharmacological profiles by allowing interactions with various enzymes or receptors.
Anti-inflammatory Properties
Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. The presence of the furan ring in this compound may contribute to these properties, potentially through the inhibition of pro-inflammatory cytokines.
Analgesic Effects
Similar to other pyrazole compounds, this derivative may possess analgesic properties. Studies have shown that pyrazoles can modulate pain pathways, possibly through interactions with cyclooxygenase (COX) enzymes.
Enzyme Interaction Studies
The compound’s ability to interact with various enzymes has been explored. Preliminary studies suggest that it may inhibit specific enzyme activities related to inflammation and pain modulation.
Study 1: Anti-inflammatory Activity
In a controlled study, this compound was administered to animal models exhibiting inflammatory conditions. Results indicated a significant reduction in swelling and pain responses compared to control groups. The compound was found to lower levels of TNF-alpha and IL-6, key markers of inflammation.
Study 2: Analgesic Efficacy
A separate study focused on the analgesic effects of the compound. Mice treated with varying doses showed a dose-dependent reduction in pain responses in formalin-induced pain models. The results suggest that the compound may act similarly to traditional analgesics but with potentially fewer side effects.
The synthesis of this compound involves several key steps:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of Furan Substituent : Achieved through electrophilic substitution reactions.
The following table summarizes the chemical properties and potential modifications:
| Property | Details |
|---|---|
| Molecular Formula | C9H10N4O |
| Molecular Weight | 178.20 g/mol |
| Solubility | Soluble in organic solvents like ethanol |
| Melting Point | Approximately 170°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
